N-(2-METHYLPHENYL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE

Description

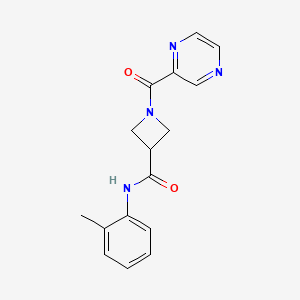

N-(2-Methylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a heterocyclic compound featuring a strained four-membered azetidine ring fused with a pyrazine moiety and a 2-methylphenyl carboxamide group. The azetidine ring introduces significant ring strain, which may enhance reactivity in chemical or biological systems .

Properties

IUPAC Name |

N-(2-methylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-11-4-2-3-5-13(11)19-15(21)12-9-20(10-12)16(22)14-8-17-6-7-18-14/h2-8,12H,9-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQZLIHFLGRHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of F6125-3797 is the Menin-KMT2A (MLL1) protein-protein interaction . This interaction is crucial in sustaining leukemic cells with KMT2A and NPM1 alterations.

Mode of Action

F6125-3797 is a potent and selective inhibitor of the interaction between the scaffolding protein Menin and the methyltransferase KMT2A. By inhibiting this interaction, F6125-3797 disrupts the function of these proteins, which are essential for the survival of leukemic cells with KMT2A and NPM1 alterations.

Biochemical Pathways

The inhibition of the Menin-KMT2A interaction affects the biochemical pathways that sustain leukemic cells with KMT2A and NPM1 alterations.

Pharmacokinetics

The ADME properties of F6125-3797 are currently under investigation. Preliminary data from a first-in-human Phase 1 study suggest that F6125-3797 has an acceptable safety profile.

Result of Action

The molecular and cellular effects of F6125-3797’s action include the disruption of the Menin-KMT2A interaction and the subsequent death of leukemic cells with KMT2A and NPM1 alterations. These effects have been observed in preclinical studies using KMT2A-rearranged or NPM1-mutated leukemic cell lines and primary leukemia patient samples.

Biological Activity

N-(2-Methylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, identified by its CAS number 1448051-86-2, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 296.32 g/mol. It features an azetidine ring, a pyrazine moiety, and a 2-methylphenyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₄O₂ |

| Molecular Weight | 296.32 g/mol |

| CAS Number | 1448051-86-2 |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thus altering metabolic pathways.

- Receptor Modulation : It can modulate receptor functions, potentially influencing signaling pathways associated with cell growth and apoptosis.

Anticancer Activity

Preliminary studies have shown that pyrazole-containing compounds can exhibit anticancer properties by inhibiting key kinases involved in tumor progression. For example, compounds derived from pyrazole have demonstrated significant inhibition of cancer cell proliferation in various tumor cell lines . The specific anticancer efficacy of this compound remains to be fully explored but warrants further investigation.

Case Studies and Research Findings

- Synthesis and Evaluation : A study highlighted the synthesis of related azetidine derivatives and their biological evaluations, noting that structural modifications significantly impact their activity profiles . This suggests that this compound could be optimized for enhanced efficacy.

- Toxicological Assessments : Toxicological studies on similar compounds indicate that while they can exert significant biological effects, careful assessment of their safety profiles is crucial. Compounds with high antimicrobial activity often show varying degrees of cytotoxicity in mammalian cells .

- Potential Applications : The compound's unique structure positions it as a candidate for further development in therapeutic applications, particularly in treating infections or cancer. Its dual functionality as both an enzyme inhibitor and receptor modulator could be leveraged in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between the target compound and related molecules:

Key Observations:

- Azetidine vs.

- Directing Groups : Unlike the N,O-bidentate group in ’s compound, the target’s pyrazine may act as an N,N-bidentate ligand, favoring coordination with transition metals like palladium or platinum .

- Heterocyclic Diversity : The benzodioxole group in ’s compound offers electron-rich aromaticity, contrasting with the pyrazine’s electron-deficient nature, which could influence binding affinity in biological targets .

Research Findings and Gaps

- Structural Insights: X-ray data (where available) confirm planar amide bonds and non-covalent interactions (e.g., hydrogen bonds in , π-stacking in ) . The target compound’s crystal structure would clarify conformational preferences.

- Reactivity : The azetidine’s strain may facilitate ring-opening reactions, unlike the more stable imidazole or benzamide derivatives .

- Unanswered Questions: No direct data on the target compound’s biological activity or catalytic performance exist in the provided evidence. Further studies should prioritize enzymatic assays or coordination chemistry experiments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-Methylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide?

- Methodology :

- Step 1 : Start with pyrazine-2-carboxylic acid activation using coupling agents like EDCl/HOBt in anhydrous DMF to form the pyrazine-2-carbonyl intermediate.

- Step 2 : React the activated pyrazine with azetidine-3-carboxylic acid derivatives (e.g., methyl ester) under basic conditions (triethylamine or DIPEA) to form the azetidine-carboxamide scaffold .

- Step 3 : Introduce the 2-methylphenyl group via amide coupling or nucleophilic substitution. Optimize solvent choice (e.g., THF or dichloromethane) and temperature (0–25°C) to minimize side reactions .

- Validation : Monitor reactions via TLC and confirm purity using HPLC (>95%) and LC-MS for molecular weight verification .

Q. How can the molecular structure of this compound be characterized experimentally?

- Techniques :

- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. Single crystals are grown via slow evaporation in ethanol/water mixtures, and data collected at 100 K .

- Spectroscopy :

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) in DMSO-d6 or CDCl3. Key signals include pyrazine protons (δ 8.5–9.5 ppm) and azetidine carbons (δ 45–55 ppm) .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N–H bending (~1550 cm⁻¹) .

Q. What computational methods are suitable for modeling its electronic properties?

- Approach :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps. Include solvent effects (PCM model) for accuracy .

- Molecular docking : For biological studies, use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial enzymes) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the azetidine-carboxamide core?

- Strategies :

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps; optimize ligand ratios (e.g., XPhos) to reduce side products .

- Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reaction kinetics. Use microwave-assisted synthesis for faster heating and reduced reaction times .

- Workup : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for purification .

Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?

- Case Example : If DFT-predicted NMR shifts deviate from experimental values:

- Step 1 : Re-optimize geometry using higher-level theory (e.g., M06-2X) or include explicit solvent molecules in simulations .

- Step 2 : Validate with dynamic NMR experiments (variable-temperature studies) to assess conformational flexibility .

- Step 3 : Cross-check with solid-state NMR if crystallographic data suggest rigid conformations .

Q. What strategies are effective for studying its coordination chemistry with transition metals?

- Protocol :

- Ligand design : Modify the pyrazine and azetidine moieties to enhance metal-binding (e.g., introducing thiol or hydroxyl groups) .

- Complex synthesis : React the compound with metal salts (e.g., CoCl₂, Ni(OAc)₂) in methanol/water under nitrogen. Monitor via UV-Vis (d-d transitions) and cyclic voltammetry for redox activity .

- Characterization : Use XPS for oxidation state analysis and single-crystal XRD to determine coordination geometry .

Q. How to evaluate its potential biological activity against resistant bacterial strains?

- Experimental Design :

- In vitro assays : Test against Mycobacterium tuberculosis (H37Rv) using the Microplate Alamar Blue Assay (MABA). Include pyrazinamide as a positive control .

- Cytotoxicity : Screen in mammalian cell lines (e.g., HEK293) via MTT assay to assess selectivity.

- Mechanistic studies : Perform time-kill kinetics and synergy testing with rifampicin to identify combinational effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.